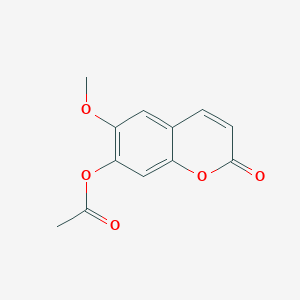

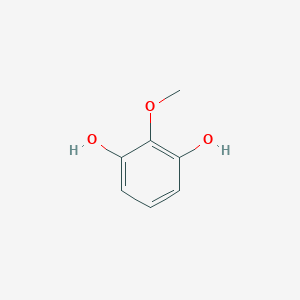

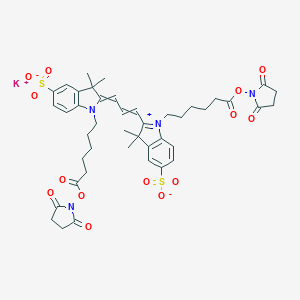

6-Methoxy-2-oxo-2H-chromen-7-yl acetate

Overview

Description

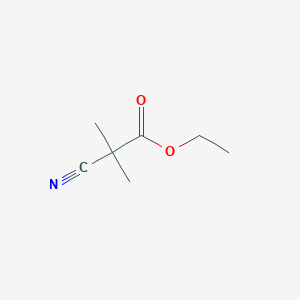

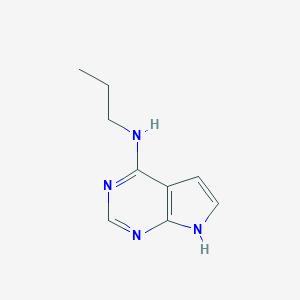

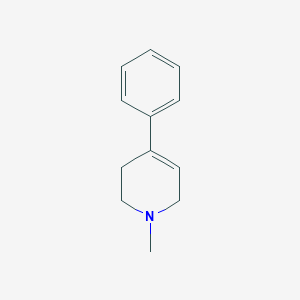

Its chemical formula is C₇H₉N₅O, and its molecular weight is 179.18 g/mol . This compound is structurally related to guanine, one of the four DNA bases.

Scientific Research Applications

9-Ethylguanine plays a crucial role in scientific research:

Chemistry: It serves as a model compound for studying DNA damage and repair mechanisms.

Biology: Researchers investigate its impact on DNA replication fidelity and mutagenesis.

Medicine: Understanding its effects helps in cancer research and drug development.

Industry: Although not directly used, its derivatives contribute to pharmaceuticals and agrochemicals.

Mechanism of Action

Scopoletin acetate, also known as 6-Methoxy-2-oxo-2H-chromen-7-yl acetate or 7-Acetoxy-6-methoxycoumarin, is a coumarin synthesized by diverse medicinal and edible plants . It plays a vital role as a therapeutic and chemopreventive agent in the treatment of a variety of diseases .

Target of Action

Scopoletin acetate’s primary targets include various enzymes, such as choline acetyltransferase, acetylcholinesterase, and monoamine oxidase . It also targets vascular endothelial growth factor receptor 2 (VEGFR2) and extracellular signal-regulated kinase-1 (ERK-1) .

Mode of Action

Scopoletin acetate interacts with its targets by inhibiting their activity . For instance, it obstructs VEGFR2 autophosphorylation and inhibits ERK1/2, p38 MAPK, and Akt activation . This interaction results in changes in cellular processes, such as proliferation and migration .

Biochemical Pathways

Scopoletin acetate affects the phenylpropanoid pathway . It is synthesized from the phenylpropanoid pathway via ortho-hydroxylation of cinnamate, ρ-coumarate, caffeate, and ferulate . The affected pathways lead to downstream effects such as anti-inflammation, anti-angiogenesis, anti-oxidation, antidiabetic, antihypertensive, hepatoprotective, and neuroprotective properties .

Pharmacokinetics

Pharmacokinetic studies have demonstrated the low bioavailability, rapid absorption, and extensive metabolism of scopoletin . These properties may be associated with its poor solubility in aqueous media . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of scopoletin acetate significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of scopoletin acetate’s action are diverse. It has antimicrobial, anticancer, anti-inflammation, anti-angiogenesis, anti-oxidation, antidiabetic, antihypertensive, hepatoprotective, and neuroprotective properties . It also has immunomodulatory effects in both in vitro and in vivo experimental trials .

Future Directions

Biochemical Analysis

Biochemical Properties

Scopoletin acetate interacts with various enzymes, proteins, and other biomolecules. It is indicated to have antimicrobial, anticancer, anti-inflammation, anti-angiogenesis, anti-oxidation, antidiabetic, antihypertensive, hepatoprotective, and neuroprotective properties . It is also an inhibitor of various enzymes, including choline acetyltransferase, acetylcholinesterase, and monoamine oxidase .

Cellular Effects

Scopoletin acetate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it inhibits in vitro tube formation, proliferation, and migration in human umbilical vein endothelial cells .

Molecular Mechanism

Scopoletin acetate exerts its effects at the molecular level through various mechanisms. It obstructs VEGFR2 autophosphorylation and inhibits ERK1/2, p38 MAPK, and Akt activation . It also triggers apoptosis, cell cycle arrest, and inhibition of cell invasion and PI3K/AKT signalling pathway .

Temporal Effects in Laboratory Settings

The effects of scopoletin acetate change over time in laboratory settings. Pharmacokinetic studies have demonstrated the low bioavailability, rapid absorption, and extensive metabolism of scopoletin . These properties may be associated with its poor solubility in aqueous media .

Dosage Effects in Animal Models

The effects of scopoletin acetate vary with different dosages in animal models. For example, scopoletin at 100 and 200 mg/kg BW significantly inhibited vascularization in matrigel plugs implanted in nude mice .

Metabolic Pathways

Scopoletin acetate is involved in various metabolic pathways. The two main pathways of scopoletin biosynthesis are the shikimate acid pathway, cinnamic acid pathway, and phenylalanine metabolic pathway . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes: 9-Ethylguanine can be synthesized through various routes. One common method involves the alkylation of guanine with an ethylating agent. The reaction proceeds as follows:

Guanine+Ethylating Agent→9-Ethylguanine

Reaction Conditions: The reaction typically occurs under basic conditions, using a strong base such as sodium hydroxide (NaOH). The ethylating agent can be ethyl bromide or ethyl iodide. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) .

Industrial Production: While 9-Ethylguanine is not produced on an industrial scale, it serves as an essential intermediate in the synthesis of other compounds.

Chemical Reactions Analysis

9-Ethylguanine undergoes several chemical reactions:

Oxidation: It can be oxidized to form 9-ethylguanine-8-oxide, which is a mutagenic compound.

Reduction: Reduction of the imine group leads to 9-ethylguanine-8-amine.

Substitution: The amino group can be substituted with various functional groups.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.

Reduction: Reducing agents such as sodium borohydride (NaBH₄).

Substitution: Various alkylating agents or nucleophiles.

Major Products: The major products depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

9-Ethylguanine is unique due to its ethyl group substitution. Similar compounds include guanine, adenine, and other purine derivatives.

Properties

IUPAC Name |

(6-methoxy-2-oxochromen-7-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-7(13)16-11-6-9-8(5-10(11)15-2)3-4-12(14)17-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCLWDHZALFLJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C=CC(=O)OC2=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001254533 | |

| Record name | 7-(Acetyloxy)-6-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Acetoxy-6-methoxycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56795-51-8 | |

| Record name | 7-(Acetyloxy)-6-methoxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56795-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Acetyloxy)-6-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Acetoxy-6-methoxycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

177 °C | |

| Record name | 7-Acetoxy-6-methoxycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does scopoletin acetate interact with its target and what are the downstream effects?

A1: While the provided research focuses on scoparone (6, 7 dimethylesculetin), scopoletin acetate is mentioned as a structurally similar compound. The study demonstrates that scopoletin acetate interacts with the human CAR receptor primarily through hydrogen bonding []. This interaction potentially leads to CAR activation, similar to scoparone. CAR activation is known to accelerate bilirubin and cholesterol clearance in the liver [], suggesting a potential role for scopoletin acetate in preventing gallstone formation.

Q2: What is the structural characterization of scopoletin acetate and are there any computational studies on this compound?

A2: Although the research primarily focuses on scoparone, it indicates the use of computational methods like molecular docking and simulation to understand its interaction with CAR []. While specific spectroscopic data for scopoletin acetate isn't provided, its molecular formula is C12H10O5 and its molecular weight is 234.21 g/mol. These details are based on its chemical name, 6-Methoxy-2-oxo-2H-chromen-7-yl acetate. Further research is needed to elucidate detailed spectroscopic characteristics and conduct specific computational studies on scopoletin acetate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R,3R,4R,5S,6R)-5-Hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B15804.png)

![Potassium;1-(5-carboxypentyl)-2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B15811.png)

![Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B15812.png)